Callophycoic acid B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35BrO3 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(9S,10S,10aR)-9-bromo-10-[(3E)-4,8-dimethylnona-3,7-dienyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H35BrO3/c1-18(2)7-5-8-19(3)9-6-14-27(4)23-16-22-15-20(26(29)30)10-12-24(22)31-17-21(23)11-13-25(27)28/h7,9-10,12,15,17,23,25H,5-6,8,11,13-14,16H2,1-4H3,(H,29,30)/b19-9+/t23-,25+,27+/m1/s1 |
InChI Key |
QVXPDENFBGGWAY-FXSXARLRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@]1([C@H](CCC2=COC3=C(C[C@H]21)C=C(C=C3)C(=O)O)Br)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CCC2=COC3=C(CC21)C=C(C=C3)C(=O)O)Br)C)C)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Callophycoic Acid B
Isolation Methodologies from Callophycus serratus Extracts
The journey to characterizing Callophycoic acid B begins with its extraction from the Fijian red alga, Callophycus serratus. nih.gov The initial fractionation of the algal extract is typically guided by bioassays, such as a toxicity assay using the invertebrate rotifer Brachionus calyciflorus. nih.gov This is followed by liquid-liquid partitioning. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) plays a crucial role in identifying fractions that contain brominated C27 natural products, which are characteristic of the diterpene-benzoate macrolides previously found in this alga. nih.govpnas.org The separation of these targeted fractions is then achieved through a combination of reversed- and normal-phase high-performance liquid chromatography (HPLC), which ultimately leads to the isolation of pure this compound, alongside other related compounds like callophycoic acids A–H and callophycols A and B. nih.gov
Application of High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical tool for establishing the elemental composition of novel compounds. In the case of this compound, mass spectral analysis revealed an isotopic splitting pattern identical to its isomer, callophycoic acid A. nih.gov The high-resolution mass data provided a mass-to-charge ratio ([M-H]⁻) of 485.1665, which corresponds to the molecular formula C₂₇H₃₅O₃Br. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Negative | nih.gov |
| Measured m/z [M-H]⁻ | 485.1665 | nih.gov |
| Molecular Formula | C₂₇H₃₅O₃Br | nih.gov |
Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the intricate structural framework of complex natural products like this compound. Analysis of the ¹³C NMR spectral data highlighted significant differences between this compound and its isomer, callophycoic acid A, particularly at positions C-20, C-21, and C-22. nih.gov
Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments provided more detailed structural information. For instance, the DEPT-135 data for callophycoic acid A showed two protons attached to C-20, whereas in this compound, this position has only a single, more deshielded proton. nih.gov A combination of Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) experiments is used to establish the connectivity throughout the tricyclic ring system and the aryl moiety of the 3,4-substituted benzoic acid base. nih.gov
Table 2: Key ¹³C NMR Chemical Shift Differences Between Callophycoic Acid A and B
| Carbon Position | Callophycoic Acid A (δ) | This compound (δ) | Reference |
| C-20 | 74.7 | 140.2 | nih.gov |
| C-21 | 137.6 | 121.1 | nih.gov |
| C-22 | 122.9 | 33.1 | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Geometric Isomerism (Applied to Related Compounds)
While a specific X-ray crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to its isomer, callophycoic acid A. nih.gov The X-ray diffraction analysis of callophycoic acid A was instrumental in determining the absolute stereochemistries at positions 6R, 7S, and 24S, and confirmed an E configuration for the double bonds at Δ¹⁰,¹¹ and Δ²¹,²². nih.gov This information is crucial for understanding the three-dimensional arrangement of the atoms in the molecule. Given the isomeric relationship, the stereochemical insights gained from callophycoic acid A provide a valuable reference point for understanding the stereochemistry of this compound.
Empirical Chiroptical Analyses for Stereochemical Assignments
Empirical chiroptical analyses, which involve the study of a molecule's interaction with polarized light, serve as a powerful method for assigning absolute configurations, especially when crystalline material for X-ray analysis is unavailable. Recent studies on related Callophycus natural products, such as callophycols A and B, have utilized these methods. acs.org It has been proposed that the chirality of these secondary metabolites is highly conserved, with enantiofacial halogenation additions to precursor alkenes directing the formation of the remaining stereocenters. acs.org This principle of optical superposition can be applied to understand the chiroptical properties of the broader family of callophycoic acids, including this compound, and aids in the assignment of their absolute configurations. acs.org
Biosynthetic Pathways and Mechanistic Investigations of Callophycoic Acid B
Proposed Biogenetic Origin from Diterpene and Shikimate Precursors
The molecular scaffold of Callophycoic acid B is a testament to the metabolic synergy within its producing organism. It is widely proposed that this compound, like other meroditerpenoids, originates from a hybrid biosynthetic pathway that combines elements from two distinct and fundamental metabolic routes: the diterpene and the shikimate pathways.
The diterpene component of this compound is believed to be derived from geranylgeranyl pyrophosphate (GGPP), a common C20 isoprenoid precursor. Through a series of cyclization reactions, catalyzed by terpene cyclases, the linear GGPP molecule is thought to be transformed into the complex polycyclic diterpene core that characterizes the callophycoic acid family.
The aromatic moiety , a substituted benzoic acid unit, is proposed to originate from the shikimate pathway . This pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in plants, bacteria, and algae. It is hypothesized that a precursor from this pathway, likely related to chorismate or prephenate, is functionalized and ultimately incorporated into the final structure of this compound.
The convergence of these two pathways likely involves a prenylation step, where the diterpene moiety is attached to the aromatic ring, a common strategy in the biosynthesis of meroterpenoids.
Role of Electrophilic Halogenation in Initiating Biosynthetic Cascades
A key and fascinating aspect of the biosynthesis of many marine natural products, including this compound, is the involvement of halogenation. It is proposed that an electrophilic halogenation event, most commonly bromination in the marine environment, serves as the trigger for the complex cyclization cascades that form the intricate ring systems of these molecules.
The proposed mechanism involves the enzymatic generation of a reactive electrophilic halogen species (e.g., Br+), likely by a halogenase enzyme. This electrophilic bromine then attacks an electron-rich region of the acyclic diterpene precursor, typically a double bond. This initial attack induces a cascade of cyclization reactions, where the formation of one ring provides the conformational and electronic impetus for the formation of the next. This process continues until a stable carbocation intermediate is formed, which is then quenched to yield the final polycyclic diterpene core.
The regioselectivity and stereoselectivity of this initial halogenation event are crucial in determining the final structure of the natural product. The position of the initial bromine attack dictates which double bonds are involved in the cyclization cascade and, consequently, the resulting ring system.
Stereochemical Control and Enantioselectivity in Meroditerpenoid Biosynthesis
The biosynthesis of meroditerpenoids like this compound is characterized by a high degree of stereochemical precision, resulting in the formation of specific enantiomers. This stereochemical control is exerted by the various enzymes involved in the biosynthetic pathway.
Terpene cyclases play a pivotal role in establishing the initial stereochemistry of the polycyclic diterpene core. These enzymes are known to fold the linear isoprenoid precursor into a specific conformation within their active site, which pre-organizes the substrate for a specific cyclization cascade. This precise folding ensures that the newly formed stereocenters have a defined configuration.
Post-cyclization modifications, catalyzed by enzymes such as oxidoreductases and transferases, can further introduce or modify stereocenters, adding to the structural complexity and stereochemical purity of the final natural product. While the specific enzymes responsible for the stereochemical control in this compound biosynthesis have yet to be fully characterized, the high enantiomeric purity of the isolated natural product points to a tightly regulated enzymatic machinery.
Comparative Analysis with Related Diterpene-Benzoate Macrolides (Bromophycolides)
This compound belongs to a larger family of related meroditerpenoids isolated from Callophycus species, which also includes the bromophycolides . A comparative analysis of the structures of callophycoic acids and bromophycolides provides valuable insights into their shared biosynthetic origins and the key enzymatic steps that lead to their structural diversification.
Both callophycoic acids and bromophycolides share a common biogenetic origin, arising from the same diterpene and shikimate precursors and likely initiated by a similar electrophilic bromination event. The primary structural difference between these two classes of compounds lies in the connectivity of the benzoic acid moiety. In the bromophycolides, the benzoic acid is incorporated into a macrocyclic lactone ring, formed by an ester linkage between the carboxyl group of the benzoic acid and a hydroxyl group on the diterpene core. In contrast, the callophycoic acids, including this compound, possess a free benzoic acid residue .
This key structural divergence suggests a branching point in the late stages of the biosynthetic pathway. It is hypothesized that a common intermediate is either processed by an esterase-like enzyme to form the macrolactone of the bromophycolides or undergoes a different set of tailoring reactions that leave the carboxylic acid group of the benzoic acid moiety intact in the callophycoic acids.
Table 1: Key Structural and Biosynthetic Differences between Callophycoic Acids and Bromophycolides
| Feature | Callophycoic Acids (e.g., this compound) | Bromophycolides |
| Benzoic Acid Moiety | Free carboxylic acid | Incorporated into a macrolactone ring |
| Proposed Final Step | Tailoring reactions preserving the free acid | Intramolecular esterification (lactonization) |
| Structural Class | Diterpene-benzoic acids | Diterpene-benzoate macrolides |
This compound as a Model for Biosynthetic Pathway Research
The structural intricacies and the proposed biosynthetic pathway of this compound make it an excellent model system for studying various aspects of natural product biosynthesis.
Hybrid Biosynthesis: As a product of two distinct primary metabolic pathways, this compound provides a platform to investigate the molecular mechanisms of pathway crosstalk and the enzymatic machinery responsible for linking disparate building blocks.
Halogenation-Initiated Cyclizations: The proposed role of electrophilic bromination in initiating the complex cyclization cascade offers a valuable opportunity to study the function and mechanism of marine halogenases and their role in generating molecular complexity.
Stereochemical Control: The high degree of stereoselectivity in its biosynthesis makes this compound an ideal target for elucidating the mechanisms by which enzymes, particularly terpene cyclases, control the three-dimensional architecture of complex natural products.
Biosynthetic Divergence: The structural relationship between this compound and the bromophycolides presents a compelling case of biosynthetic divergence. Studying the enzymes that catalyze the final steps in their respective pathways could reveal the subtle molecular determinants that lead to the formation of either a macrocycle or a free acid, thereby expanding our understanding of how nature generates chemical diversity from common intermediates.
Biological Activities and Ecological Significance of Callophycoic Acid B
Role in the Chemical Ecology and Defense Mechanisms of Callophycus spp.
Marine organisms like the red alga Callophycus serratus exist in a competitive environment where they must defend against pathogens and other threats. nih.gov Callophycoic acids, including Callophycoic acid B, play a role in the surface-mediated chemical defense of the alga, particularly against pathogenic microbes. mdpi.compnas.org These compounds, along with the related bromophycolides, constitute one of the most significant groups of antifungal compounds identified from algae. nih.govmdpi.compnas.org
The production of these secondary metabolites is believed to be an adaptive strategy, providing a defense mechanism where the compounds can be deployed on the alga's exterior surface to prevent infection and deter microbial adversaries. nih.govpnas.org Studies combining chemical analysis with mass spectrometry imaging have provided direct evidence for the localization of these defensive compounds on the algal surface in concentrations sufficient for targeted antimicrobial action. mdpi.com This chemical defense is crucial for the survival of C. serratus, illustrating the vital ecological function of its specialized metabolites. mdpi.commdpi.com
Antimicrobial Research
This compound has been evaluated for its ability to inhibit bacterial growth. researchgate.net While many studies group the callophycoic acids together, specific assessments have shown that these compounds possess antibacterial properties. researchgate.netmdpi.com For instance, several callophycoic acids have demonstrated activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.govuqac.ca In a broad screening, this compound was noted to have moderate antimicrobial activity. researchgate.net However, it was found to be less potent than other related compounds from C. serratus, such as bromophycoic acid A and callophycoic acid G, against MRSA, and less active than callophycoic acid A against VREF. nih.gov
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | >50 | nih.gov |
| This compound | Enterococcus faecium | >50 | nih.gov |
| Bromophycoic acid A | Staphylococcus aureus (MRSA) | 1.6 | nih.gov |
| Callophycoic acid G | Staphylococcus aureus (MRSA) | 1.6 | nih.gov |
| Callophycoic acid A | Enterococcus faecium (VREF) | 0.8 | nih.gov |
A key aspect of the ecological role of callophycoic acids is their antifungal capacity, which has been investigated specifically against the marine pathogenic fungus Lindra thalassiae. nih.govpnas.orgjchr.org Extracts containing callophycoic acids strongly inhibit the growth of this pathogen. nih.govpnas.org However, when individual compounds were tested, their efficacy varied. Research has shown that among the callophycoic acid chemotype, only callophycoic acids C, G, and H were significantly effective at inhibiting L. thalassiae growth at concentrations up to 300 µM. nih.govpnas.org this compound, like several other related compounds, was not found to be significantly active in this specific assay. nih.govpnas.org This suggests that while the class of compounds is vital for the alga's defense, certain analogues like Callophycoic acid C are the dominant antifungal agents within this specific chemotype. nih.govpnas.org
Antiparasitic Research
This compound has been identified as having antimalarial properties. researchgate.netmdpi.com It was tested for its activity against the human malaria parasite, Plasmodium falciparum. nih.gov In these assays, this compound, along with its isomers and related compounds, demonstrated inhibitory effects. researchgate.netresearchgate.net However, the potency of the non-macrocyclic callophycoic acids is generally considered modest compared to the related macrocyclic bromophycolides, which often show sub-micromolar activity. mdpi.comnih.gov This suggests that the macrocyclic structure is a key feature for high antimalarial potency in this class of natural products. mdpi.com
| Compound | Test Organism | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 41.0 | nih.gov |
| Bromophycoic acid C | Plasmodium falciparum | 8.7 | nih.gov |
| Bromophycolide A | Plasmodium falciparum (Dd2 strain) | 0.377 | researchgate.net |
Antineoplastic Research
In addition to its antimicrobial and antiparasitic effects, this compound has been investigated for its potential as an antineoplastic agent. researchgate.net As part of a larger study, callophycoic acids A–H were screened for their cytotoxic activity against a panel of human cancer cell lines. researchgate.net These compounds were found to exhibit anticancer activity, although they were generally less bioactive than the diterpene-benzoate macrolides (bromophycolides) also isolated from C. serratus. researchgate.netresearchgate.net For instance, Callophycoic acids A–D were reported to be cytotoxic against a wide range of cancer cell lines with an average IC50 of less than 25 μM. researchgate.net While the mean cytotoxicity for this compound specifically was reported as 25.0 µM across a panel of 14 cell lines, its sibling compound, bromophycoic acid D, showed more potent average cytotoxicity (6.8 µM). nih.gov
| Compound | Assay | Activity (Average IC50 in µM across 14 cell lines) | Reference |
|---|---|---|---|
| This compound | Cytotoxicity | 25.0 | nih.gov |
| Bromophycoic acid D | Cytotoxicity | 6.8 | nih.gov |
Evaluation of Anticancer Activities in Cell-Based Assays
The chemical compound this compound is a member of the callophycoic acids, a series of diterpene-benzoic acids isolated from the Fijian red alga Callophycus serratus. figshare.comnih.govnih.gov Scientific investigations into the biological activities of these compounds have included assessments of their potential anticancer properties through cell-based assays. figshare.comnih.govnih.gov
Research led to the isolation of eight callophycoic acids, designated A through H, along with two related callophycols. nih.gov This entire group of ten compounds, including this compound, was evaluated for anticancer activity against a panel of human tumor cell lines. figshare.comnih.govnih.gov The molecular formula for this compound was established as C₂₇H₃₅O₃Br through mass spectral analysis. nih.gov
The studies revealed that the callophycoic acids demonstrated cytotoxic effects across a range of cancer cell lines. researchgate.net However, their potency was generally found to be less than that of diterpene-benzoate macrolides, such as bromophycolides, which were previously isolated from the same alga. figshare.comnih.govnih.gov
Within the series of eight callophycoic acids tested, Callophycoic acid C was identified as the most effective, displaying a mean GI₅₀ (50% growth inhibition) concentration of 21 μM across eleven different cancer cell lines. researchgate.net Another analysis noted that callophycoic acids A–D exhibited cytotoxicity with an average IC₅₀ (50% inhibitory concentration) below 25 μM against a wide array of cancer cell lines. researchgate.net Specific cytotoxicity data for this compound has not been detailed individually in the primary literature, with results presented for the compound series as a whole.
The in vitro cytotoxicity screening was performed using an MTS dye conversion assay against a diverse panel of human cancer cell lines. nih.gov
Research Findings on Anticancer Activities
| Cancer Type | Cell Line |
|---|---|
| Breast | BT-549 |
| DU4475 | |
| MDA-MB-231 | |
| Breast/Brain Metastasis | MDA-MD-468 |
| Colon | HCT116 |
| - | |
| Lung | NCI-H446 |
| SHP-77 | |
| Prostate | PC-3 |
| Du145 | |
| Prostate/Lymph Node Metastasis | LNCaP-FGC |
| Ovarian | A2780/DDP-S |
The table above lists the human tumor cell lines used to evaluate the anticancer activity of the callophycoic acid series, including this compound, as reported in the scientific literature. nih.gov
Synthetic Approaches to the Callophycoic Acid B Core and Analogs
Strategies for the Total Synthesis of the Characteristic Tricyclic Skeleton
The synthesis of the distinctive tricyclic skeleton of callophycoic acids presented a considerable challenge. Researchers have devised innovative strategies to assemble this core structure efficiently. One of the pioneering methods for the stereoselective synthesis of this framework was reported by Sakama and coworkers. acs.orgnih.gov Their approach laid the groundwork for accessing the complex core of these marine natural products.
A key feature of their strategy was the construction of the all-carbon quaternary stereocenter, a significant hurdle in the synthesis. acs.orgnih.gov This was followed by the formation of the multi-substituted cyclohexane (B81311) ring and the tetrahydrooxepin ring to complete the tricyclic system. acs.orgnih.gov The successful synthesis of the tricyclic core of (−)-callophycoic acid A demonstrated the viability of their approach and opened avenues for the synthesis of other members of the callophycoic acid family. acs.orgnih.govkeio.ac.jp
The biosynthesis of the callophycoic acid core is thought to involve bromonium ion-induced cyclization cascades. acs.orgnih.gov This natural pathway has inspired synthetic chemists to explore similar strategies in the laboratory.
Stereocontrolled Routes for Constructing Key Stereocenters
Achieving the correct stereochemistry is paramount in the total synthesis of natural products. For callophycoic acid B, the presence of multiple stereocenters, including an all-carbon quaternary center, necessitates highly stereocontrolled synthetic routes.
A significant breakthrough in this area was the use of a stereoselective allylboration reaction. acs.orgnih.gov Researchers at Keio University developed a novel allylboronate reagent to construct the all-carbon quaternary stereocenter with high diastereoselectivity. acs.orgnih.govwhiterose.ac.uk This step was crucial for setting the stereochemistry of a key portion of the molecule, which then directed the formation of subsequent stereocenters. The absolute configurations of the resulting intermediates were rigorously determined to ensure the correct stereochemical outcome. acs.org
The proposed biosynthetic pathways for callophycoic acids suggest that the stereochemical outcomes are directed by enantiofacial halogenation additions to alkene precursors. acs.org This insight from nature provides a blueprint for designing enantioselective synthetic strategies.
Application of Radical Cyclization and Palladium-Catalyzed Cyclization in Synthesis
The construction of the cyclohexane ring within the tricyclic core of callophycoic acids has been effectively achieved using modern synthetic methodologies. Two particularly powerful techniques employed are radical cyclization and palladium-catalyzed reductive cyclization. acs.orgnih.govresearchgate.net
In the work by the Takao group, after the crucial allylboration step, they demonstrated that the multi-substituted cyclohexane ring could be efficiently formed through either a radical cyclization or a palladium-catalyzed reductive cyclization. acs.orgnih.govkeio.ac.jp Both methods proved effective in closing the six-membered ring, showcasing the versatility of these reactions in complex molecule synthesis.
Palladium-catalyzed cyclization reactions, in a broader context, have been instrumental in the synthesis of various cyclic systems. For instance, palladium-catalyzed Alder ene type reactions have been developed for the synthesis of other natural products, highlighting the power of this transition metal in orchestrating complex bond formations. acs.org
Development of Synthetic Methodologies for Related Meroditerpenoids
The synthetic challenges posed by this compound are shared by a larger family of related meroditerpenoids. The development of synthetic methodologies for these compounds provides a broader context and valuable tools for tackling the synthesis of this compound.
For example, the synthesis of other marine-derived meroditerpenoids, such as the bromophycolides, which share some structural similarities with callophycoic acids, has also been a focus of synthetic efforts. nih.gov Although the bromophycolides possess a macrolide ring absent in callophycoic acids, the strategies for constructing the shared carbocyclic core can be mutually informative. researchgate.net
Furthermore, the study of bromonium-induced cyclization cascades in the biosynthesis of various Callophycus meroterpenes provides a unifying theme and a source of inspiration for synthetic chemists. acs.org Understanding these natural cyclization pathways can lead to the development of novel and efficient synthetic routes.
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies
To explore the full therapeutic potential of callophycoic acids, the synthesis of structural analogs for structure-activity relationship (SAR) studies is crucial. vulcanchem.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.
The development of a total synthesis for callophycoic acid H, a related compound, would not only confirm its structure but also provide access to larger quantities for biological testing and enable the creation of derivatives for SAR studies. vulcanchem.com The synthetic strategies developed for the core of callophycoic acid A are expected to be applicable to the synthesis of other analogs like callophycoic acid H. vulcanchem.com
Knowledge gained from the synthesis of analogs can inform the design of more potent and selective compounds. For instance, SAR studies on related bromotyrosine derivatives have been guided by an understanding of their stabilized conformations, which can be applied to the design of new analogs. researchgate.net
Advanced Analytical Methodologies in Callophycoic Acid B Research
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Spatial Distribution Analysis
Understanding the ecological role of a natural product requires knowledge of its precise location and concentration on the organism's surface. pnas.org Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for this purpose, allowing for the fine-scale evaluation of compounds directly on their native surfaces. pnas.org This ambient ionization technique works by directing electrically charged droplets onto a surface, which then desorb and ionize molecules present on that surface for mass analysis. pnas.orgthieme-connect.com This process allows for the creation of a 2D chemical map, visualizing the spatial distribution of specific metabolites across a sample. pnas.orgthieme-connect.com
In the study of Callophycus serratus, DESI-MS was instrumental in revealing the heterogeneous distribution of its defensive secondary metabolites. pnas.org While much of the detailed DESI-MS imaging focused on the related bromophycolides, these studies were conducted in the context of the two major chemotypes of the alga: one producing bromophycolides and the other producing callophycoic acids and callophycols. pnas.orgpnas.org The technique demonstrated that these chemical defenses are not uniformly spread across the alga but are concentrated in distinct surface patches. pnas.orgresearchgate.net This localization suggests a targeted defense mechanism, presenting the compounds at strategically important sites for fending off pathogens or competitors. pnas.org The ability of DESI-MS to analyze the algal surface with minimal sample preparation provides unprecedented insight into the chemical ecology of the organism. pnas.orgpnas.org
Table 1: Summary of DESI-MS Findings for Callophycus serratus Metabolites
| Analytical Target | Key Finding | Technique/Method | Significance | Reference |
|---|---|---|---|---|
| Surface Metabolite Distribution | Secondary metabolites (bromophycolides) were not homogeneously distributed. | DESI-MS Imaging | Revealed localized chemical defense on the algal surface. | pnas.org |
| Location of Compounds | Metabolites were found exclusively in distinct, light-colored surface patches covering ~5% of the algal surface. | DESI-MS Imaging | Suggests a targeted deployment of chemical defenses at specific sites. | pnas.orgresearchgate.net |
| Internal vs. External Compounds | The presence of bromophycolides was indicated both within internal algal tissue and on the surface. | DESI-MS Analysis | Shows the compound is produced internally and presented externally. | pnas.org |
| Analyte Identification | Specific ions, such as the chloride adduct ion [M+Cl]⁻, were used to identify and map compounds like bromophycolide A/B. | Negative Ion Mode DESI-MS | Confirms the chemical identity of the mapped compounds. | pnas.orgnih.gov |
Advanced Chromatographic Techniques for Isolation and Quantification
The isolation of pure Callophycoic acid B from the complex chemical matrix of a crude algal extract is a significant challenge, overcome by the application of advanced chromatographic techniques. nih.gov The process begins with the extraction of the fresh algal material using solvents like methanol (B129727) and dichloromethane. pnas.orgnih.gov
The initial fractionation of the crude extract is typically guided by bioassays or by liquid chromatography-mass spectrometry (LC-MS) to identify fractions containing compounds with molecular masses and isotopic patterns indicative of brominated diterpenes. nih.gov This is often achieved through liquid-liquid partitioning, which separates compounds based on their differential solubility in immiscible solvents. nih.govnih.gov Following this initial separation, a multi-step high-performance liquid chromatography (HPLC) process is employed. nih.gov This involves using both reversed-phase and normal-phase HPLC columns to separate the closely related callophycoic acids from one another, ultimately yielding the pure compounds. nih.govnih.gov
For quantification, LC-MS is a primary tool, used to determine the natural concentrations of callophycoic acids in whole tissue extracts. pnas.orgpnas.org Additionally, quantitative NMR (qNMR) spectroscopy is utilized. nih.gov This method involves adding a known amount of an internal standard, such as 2,5-dimethylfuran, to the pure compound and comparing the integral of the analyte's NMR signals to that of the standard to determine its precise quantity. pnas.orgnih.gov
Table 2: Chromatographic Workflow for the Isolation of Callophycoic Acids
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Solvent Extraction (Methanol/Dichloromethane) | To obtain the crude extract containing all secondary metabolites from the algal tissue. | pnas.orgnih.gov |
| 2. Initial Fractionation | Liquid-Liquid Partitioning / Diaion HP20ss resin | To perform a coarse separation of the crude extract into less complex fractions based on polarity. | nih.govcmfri.org.in |
| 3. Monitoring | Liquid Chromatography-Mass Spectrometry (LC-MS) | To screen fractions for the presence of target compounds (e.g., brominated C27 natural products). | nih.gov |
| 4. Purification | Reversed-Phase and Normal-Phase HPLC | To achieve high-resolution separation and isolation of individual pure compounds, like this compound. | nih.govnih.gov |
Evolution of NMR Techniques for Complex Natural Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of novel and complex natural products like this compound. leibniz-fmp.decreative-biostructure.com The evolution from one-dimensional (1D) to two-dimensional (2D) NMR experiments has been critical in deciphering the intricate molecular architecture of such compounds. rsc.org
The structure of this compound was determined through a combination of mass spectrometry and a suite of NMR experiments. nih.govacs.org High-resolution mass spectrometry (HRMS) first established its molecular formula as C₂₇H₃₅O₃Br, indicating it is an isomer of the co-isolated Callophycoic acid A. nih.gov
The detailed connectivity and stereochemistry were then pieced together using various NMR techniques:
¹H NMR (Proton NMR): Provides information on the number and environment of hydrogen atoms in the molecule. creative-biostructure.com
¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. creative-biostructure.com A direct comparison of the ¹³C NMR data for Callophycoic acid A and B was crucial in identifying the isomeric difference, which lies in the position of a double bond in the diterpene side chain. nih.gov
2D NMR Experiments: These techniques show correlations between different nuclei, allowing for the assembly of the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out proton-proton networks. nih.govrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments of the molecule. nih.govrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information for determining the molecule's relative stereochemistry. nih.govnih.gov
The application of these advanced NMR methods allowed researchers to definitively establish the structure of this compound as a diterpene-benzoic acid, a novel class of compounds from macroalgae. nih.govfigshare.com
Table 3: Comparative ¹³C NMR Chemical Shifts (δc) for this compound and Callophycoic Acid A
| Carbon Position | Callophycoic acid A (δc) | This compound (δc) | Key Difference |
|---|---|---|---|
| C-20 | 74.7 | 140.2 | Highlights the isomerization of the double bond from Δ²¹,²² in acid A to Δ²⁰,²¹ in acid B. |
| C-21 | 137.6 | 121.1 | |
| C-22 | 122.9 | 33.1 |
Data sourced from Lane et al., 2007. nih.gov
Future Research Directions and Translational Potential of Callophycoic Acid B
Identification of Novel Biological Targets and Mechanisms of Action
Initial studies have revealed that callophycoic acid B, along with its structural congeners, exhibits a spectrum of biological activities, including antibacterial, antimalarial, and anticancer effects. researchgate.netacs.orgnih.gov However, the precise molecular targets and the underlying mechanisms of action remain largely uncharacterized. A crucial future research direction is to move beyond broad phenotypic screening and pinpoint the specific cellular machinery with which this compound interacts. Advanced techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid systems could be employed to pull down and identify the direct binding partners of this compound within pathogenic organisms or cancer cells.
Furthermore, a deeper understanding of its mechanism of action is paramount. For instance, in the context of its anticancer properties, it is unknown whether this compound induces apoptosis, necrosis, or cell cycle arrest. Transcriptomic and proteomic analyses of cells treated with the compound could reveal the signaling pathways that are perturbed, offering clues to its mode of action. researchgate.net Given the structural relationship to other bioactive marine compounds, investigating its potential effects on key cellular processes such as inflammation, signal transduction, and protein folding is a logical next step.
Exploration of Uncharted Bioactivities and Therapeutic Applications
While the initial reports on this compound have focused on its antimicrobial and anticancer potential, the full scope of its bioactivities is likely yet to be discovered. researchgate.netiglobaljournal.com Marine natural products are renowned for their chemical diversity and often possess unexpected biological functions. acs.org Future research should therefore aim to screen this compound against a wider array of biological targets and disease models.
Given the anti-inflammatory properties observed in derivatives of related marine natural products, investigating the potential of this compound to modulate inflammatory pathways, such as the NF-κB or MAPK signaling cascades, could open up new therapeutic avenues for inflammatory disorders. nih.gov Its structural complexity also makes it a candidate for targeting protein-protein interactions, a class of targets that has been historically challenging to address with small molecules. Furthermore, exploring its activity against neglected tropical diseases, viral infections, and as a potential modulator of the microbiome are all promising areas for future investigation. The discovery of antifungal activity against the marine pathogen Lindra thalassiae for related callophycoic acids suggests that a broader screening for antifungal properties against human pathogens is warranted. pnas.org
Advancements in Sustainable Sourcing and Production
The natural source of this compound is the red alga Callophycus serratus, found in tropical and subtropical regions. researchgate.netusp.ac.fj Reliance on wild harvesting of this alga for the large-scale production of this compound is not a sustainable or economically viable long-term strategy. Therefore, a critical area of future research is the development of sustainable methods for its production.
One promising approach is aquaculture of Callophycus serratus. Cultivating the alga under controlled conditions could not only provide a consistent supply of the compound but also allow for the optimization of its production through manipulation of environmental parameters. Another avenue is the exploration of synthetic biology and metabolic engineering. Identifying the biosynthetic gene cluster responsible for the production of this compound in the alga could enable its transfer to a heterologous host, such as yeast or E. coli, for scalable and cost-effective fermentation-based production.
Furthermore, total synthesis of this compound presents a viable alternative to its extraction from natural sources. While challenging due to its complex stereochemistry, a successful synthetic route would provide unfettered access to the molecule and its analogs for further biological evaluation. scribd.comnih.gov Recent synthetic efforts have focused on the stereoselective construction of the tricyclic core of related callophycoic acids, laying the groundwork for the total synthesis of this compound. nih.govacs.org
Integration of Computational Chemistry and Molecular Modeling in Research
Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process. mdpi.com In the context of this compound, these approaches can be instrumental in several key areas. Molecular docking studies can be employed to predict potential biological targets and to elucidate the binding mode of this compound within the active site of these targets. This information can guide the design of more potent and selective analogs.
Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules, helping to rationalize its structure-activity relationships. nih.gov Furthermore, quantum mechanical calculations can be used to predict its spectroscopic properties and to shed light on its chemical reactivity. The use of computational methods to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives can also help to prioritize compounds for further experimental evaluation. mdpi.com
Prospects for this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule that is used to study the function of a particular protein or biological pathway. Given its defined biological activities, this compound has the potential to be developed into a valuable chemical probe. To serve as an effective probe, a molecule should ideally be potent, selective, and have a well-characterized mechanism of action.
Future research should focus on developing analogs of this compound that are tagged with reporter groups, such as fluorescent dyes or biotin, to enable the visualization and identification of its cellular targets. These tagged probes could be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification experiments. By providing a means to selectively perturb and study specific biological processes, this compound-based chemical probes could be invaluable tools for basic research and for the validation of new drug targets.
Q & A
Q. What methodologies are recommended for isolating Callophycoic Acid B from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Researchers should document solvent ratios, temperature, and stationary/mobile phases to ensure reproducibility. Literature reviews should guide solvent selection based on the compound’s polarity and stability . Experimental protocols must align with established standards for chemical isolation, including purity validation via NMR or mass spectrometry .
Q. How should researchers design initial bioactivity screening assays for this compound?
Begin with in vitro assays targeting specific pathways (e.g., antimicrobial, anti-inflammatory) using cell lines or enzymatic models. Include positive and negative controls to validate assay sensitivity. Use dose-response curves to establish IC₅₀ values. Ensure statistical rigor by calculating standard deviations and p-values for triplicate experiments . Preliminary findings should be contextualized against existing literature to identify novel contributions .
Q. What structural elucidation techniques are critical for characterizing this compound?
Combine spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for functional group identification, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Cross-validate data with computational tools (e.g., DFT calculations) to reduce ambiguity. Document spectral interpretations in detail to support reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Q. What strategies optimize the synthetic yield of this compound in laboratory settings?
Use response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst concentration). Validate models via ANOVA and lack-of-fit tests. Compare yields against natural extraction efficiencies to assess scalability. Include detailed kinetic studies to identify rate-limiting steps .
Q. How should mechanistic studies on this compound be designed to ensure validity?
Employ orthogonal assays (e.g., siRNA knockdown, competitive binding assays) to confirm target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification. Integrate omics data (proteomics, metabolomics) to map broader biological impacts. Address confounding variables by including sham-treated controls and blinded data analysis .
What frameworks guide the formulation of hypothesis-driven research questions for understudied derivatives of this compound?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population : Cancer cell lines with specific genetic profiles.
- Intervention : this compound derivative X.
- Comparison : Parent compound or standard chemotherapeutic agents.
- Outcome : Apoptosis induction measured via flow cytometry. Align hypotheses with gaps identified in systematic literature reviews .
Methodological Best Practices
- Data Interpretation : Use software like GraphPad Prism or R for statistical analysis. Report effect sizes and confidence intervals to avoid overemphasis on p-values .
- Reproducibility : Archive raw data and protocols in repositories like Zenodo or Figshare. Reference these in publications to facilitate replication .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
